molecular formula C15H19NO2 B12649576 4-Cyanophenyl octanoate CAS No. 93777-17-4

4-Cyanophenyl octanoate

Cat. No.: B12649576
CAS No.: 93777-17-4
M. Wt: 245.32 g/mol
InChI Key: XRSCWCVKLXEFJB-UHFFFAOYSA-N
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Description

4-Cyanophenyl octanoate, also known as octanoic acid 4-cyanophenyl ester, is an organic compound with the molecular formula C₁₅H₁₉NO₂ and a molecular weight of 245.3169 g/mol . This compound is characterized by the presence of a cyanophenyl group attached to an octanoate ester, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanophenyl octanoate typically involves the esterification of 4-cyanophenol with octanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-Cyanophenol+Octanoyl chloride4-Cyanophenyl octanoate+HCl\text{4-Cyanophenol} + \text{Octanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Cyanophenol+Octanoyl chloride→4-Cyanophenyl octanoate+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanophenyl octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Cyanophenyl octanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyanophenyl octanoate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit photosynthesis in plants by targeting photosystem II, similar to other cyanophenyl compounds .

Comparison with Similar Compounds

Uniqueness: 4-Cyanophenyl octanoate is unique due to its specific ester chain length, which imparts distinct physical and chemical properties. This makes it suitable for applications where longer ester chains are required for stability and reactivity .

Properties

CAS No.

93777-17-4

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

(4-cyanophenyl) octanoate

InChI

InChI=1S/C15H19NO2/c1-2-3-4-5-6-7-15(17)18-14-10-8-13(12-16)9-11-14/h8-11H,2-7H2,1H3

InChI Key

XRSCWCVKLXEFJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)C#N

Origin of Product

United States

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